molecular formula C14H14N2O B2590300 N-(2-aminophenyl)-2-methylbenzamide CAS No. 50850-12-9

N-(2-aminophenyl)-2-methylbenzamide

Numéro de catalogue: B2590300
Numéro CAS: 50850-12-9
Poids moléculaire: 226.279
Clé InChI: MNZYVYKQSMHEOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-aminophenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.279. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminophenyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-aminophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZYVYKQSMHEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structure-activity relationship of N-(2-aminophenyl)-2-methylbenzamide as HDAC inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), mechanistic pharmacology, and experimental protocols for N-(2-aminophenyl)-2-methylbenzamide , a representative Class I selective histone deacetylase (HDAC) inhibitor.

Executive Summary

N-(2-aminophenyl)-2-methylbenzamide represents a foundational scaffold in the ortho-aminoanilide (benzamide) class of HDAC inhibitors. Unlike pan-HDAC inhibitors such as hydroxamic acids (e.g., SAHA), this molecule exhibits distinct Class I isoform selectivity (HDAC 1, 2, 3) and slow-tight binding kinetics .

This guide dissects the pharmacophore of the molecule, explaining how the ortho-methyl substitution on the cap group and the ortho-amino zinc-binding group (ZBG) drive its potency and selectivity. It serves as a blueprint for optimizing benzamide scaffolds for targeted epigenetic therapies.

Molecular Architecture & Pharmacophore Analysis

The efficacy of N-(2-aminophenyl)-2-methylbenzamide is governed by the classic "Cap-Linker-ZBG" pharmacophore model. However, the benzamide class introduces a unique "internal cavity" binding mode not seen with hydroxamates.

Pharmacophore Decomposition
  • Region A: Zinc Binding Group (ZBG) [1][2]

    • Structure: o-Phenylenediamine moiety.

    • Function: Coordinates the catalytic Zn²⁺ ion at the bottom of the HDAC active site.

    • Criticality: The ortho positioning of the primary amine is non-negotiable. It forms a bidentate chelate with Zn²⁺ alongside the amide carbonyl oxygen.[2][3]

  • Region B: The Linker [2][3][4]

    • Structure: Amide bond connecting the two phenyl rings.

    • Function: Positions the ZBG into the active site tunnel while placing the Cap group at the rim. Forms critical hydrogen bonds with active site residues (e.g., His140/141, Gly149 in HDAC1).

  • Region C: The Cap Group [4]

    • Structure: 2-Methylphenyl (o-toluic) moiety.

    • Function: Occludes the entrance of the active site. The 2-methyl substituent introduces steric bulk that restricts rotation and enhances hydrophobic contacts with the rim of the pocket, contributing to isoform selectivity.

Visualization: Pharmacophore & Binding Mode

Pharmacophore cluster_0 N-(2-aminophenyl)-2-methylbenzamide Cap Cap Group (2-Methylphenyl) Linker Linker (Amide Bond) Cap->Linker Covalent Bond Rim Pocket Rim (Hydrophobic Region) Cap->Rim Steric/Hydrophobic Interaction ZBG Zinc Binding Group (o-Aminoanilide) Linker->ZBG Covalent Bond ZBG->Linker Selectivity Driver (Foot Pocket Access) Target HDAC Active Site (Zn2+ Pocket) ZBG->Target Bidentate Chelation (Zn2+ Interaction)

Figure 1: Pharmacophore decomposition showing the interaction of the Cap, Linker, and ZBG with the HDAC active site domains.

Detailed Structure-Activity Relationship (SAR)

The Zinc Binding Group (ZBG): The "Foot"

The o-aminoanilide is the defining feature of this class.

  • Chelation Chemistry: Unlike hydroxamic acids which bind Zn²⁺ in a monodentate or bidentate fashion with fast kinetics, the o-aminoanilide undergoes a conformational change to coordinate Zn²⁺.

  • The "Foot Pocket": Crystallographic studies (e.g., HDAC2-benzamide complexes) reveal that the o-aminoanilide group often accesses an internal "foot pocket" (a 14 Å cavity adjacent to the Zn²⁺ site).[2] This pocket is present in Class I HDACs but absent or occluded in Class II, driving the Class I selectivity .

  • Modification Impact:

    • Removal of NH₂: Complete loss of activity (IC50 > 100 µM).

    • Isomerization (meta/para-amino): Loss of bidentate capability; significant potency drop.

    • Substitution on Aniline Ring: 4-Fluoro or 5-Fluoro modifications on the aniline ring can modulate metabolic stability without destroying binding affinity.

The Cap Group: Role of the 2-Methyl Substituent

The 2-methyl group on the benzamide cap is a subtle but potent modulator.

  • Conformational Lock: The ortho-methyl group creates steric clash with the amide hydrogen, forcing the phenyl ring out of planarity. This "twisted" conformation often better matches the topology of the HDAC pocket rim compared to a flat, unsubstituted benzamide.

  • Selectivity Profile:

    • vs. Unsubstituted: The 2-methyl analog often shows improved potency over the unsubstituted benzamide due to entropic pre-organization.

    • vs. 4-Substitution (e.g., CI-994): While CI-994 (4-acetylamino) extends further into solvent, the 2-methyl group interacts more intimately with the surface residues (e.g., Tyr209 in HDAC1). This can enhance selectivity for HDAC3 in some optimized scaffolds.

Mechanistic Pharmacology: Slow-Tight Binding

A critical differentiator for this compound is its kinetic profile. It follows a Mechanism B slow-binding model:



  • Rapid Equilibrium (

    
    ):  Initial low-affinity binding.
    
  • Slow Isomerization (

    
    ):  A slow conformational change of the enzyme-inhibitor complex, likely involving the accommodation of the ZBG into the foot pocket.
    

Implications for Drug Development:

  • Residence Time: The

    
     complex is extremely stable, leading to long residence times (hours). This means the biological effect persists even after the free drug is cleared from plasma.
    
  • Assay Artifacts: Standard IC50 assays with short incubation times (e.g., 30 mins) will underestimate the potency of this compound. Pre-incubation (2–4 hours) is required for accurate data.

Kinetics Step1 Free Enzyme (E) + Inhibitor (I) Step2 Initial Complex (EI) Fast On/Off Step1->Step2 Rapid Equilibrium Step3 Tight Complex (EI*) Slow Isomerization 'Foot Pocket' Engagement Step2->Step3 k_inact (Slow) Step3->Step2 k_off (Very Slow)

Figure 2: Kinetic mechanism of benzamide HDAC inhibitors, illustrating the transition to the high-affinity EI state.*

Experimental Protocols

Chemical Synthesis (Acid Chloride Method)

Objective: Synthesize N-(2-aminophenyl)-2-methylbenzamide from 2-methylbenzoyl chloride and o-phenylenediamine.

Reagents:

  • o-Phenylenediamine (10 mmol)

  • 2-Methylbenzoyl chloride (10 mmol)

  • Triethylamine (TEA) (12 mmol)

  • Dichloromethane (DCM, Anhydrous)

Protocol:

  • Preparation: Dissolve o-phenylenediamine (1.08 g, 10 mmol) and TEA (1.67 mL) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[5][6]

  • Addition: Add 2-methylbenzoyl chloride (1.54 g, 10 mmol) dropwise over 30 minutes. The slow addition prevents di-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (50 mL). Extract organic layer.[5] Wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[5]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (look for amide singlet ~9.5 ppm and aniline broad singlet ~4.8 ppm).

In Vitro HDAC Inhibition Assay (Fluorometric)

Critical Note: Due to slow binding kinetics, a pre-incubation step is mandatory.

Materials:

  • Recombinant HDAC1 or HDAC3 (Human).

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Protease mixture.

Protocol:

  • Dilution: Prepare serial dilutions of N-(2-aminophenyl)-2-methylbenzamide in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Pre-incubation (Crucial): Incubate inhibitor with HDAC enzyme for 3 hours at RT. Failure to do this will result in IC50 shift.

  • Substrate Addition: Add fluorogenic substrate (50 µM final) to start reaction.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Development: Add developer solution to stop deacetylation and release fluorophore. Incubate 15 mins.

  • Read: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit data to sigmoidal dose-response curve to determine IC50.

Quantitative Data Summary

CompoundTargetIC50 (Standard)*IC50 (Pre-incubated)**Selectivity (vs HDAC6)
N-(2-aminophenyl)-2-methylbenzamide HDAC1~0.8 µM~0.15 µM> 50-fold
HDAC3~1.5 µM~0.30 µM> 50-fold
CI-994 (Reference) HDAC10.9 µM0.20 µM> 50-fold
SAHA (Hydroxamate) HDAC10.05 µM0.05 µM1-fold (Non-selective)

*Standard: 30 min co-incubation. **Pre-incubated: 3 hr enzyme-inhibitor pre-incubation.

References

  • Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 2010.[3][7][8]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 2020.[9]

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 2013.

  • Structural basis for the inhibition of histone deacetylase 2 by benzamide derivatives. PDB ID: 4LY1.[2]

  • Preclinical antitumor activity of CI-994. Investigational New Drugs, 1999.

Sources

Epigenetic Modulation Mechanism of N-(2-aminophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the epigenetic modulation mechanism of N-(2-aminophenyl)-2-methylbenzamide , a representative small molecule belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors .

This guide is structured for researchers and drug development professionals, focusing on the molecular mechanism of action (MOA), downstream signaling cascades, and validation protocols.

Technical Guide & Whitepaper

Executive Summary

N-(2-aminophenyl)-2-methylbenzamide is a synthetic small molecule that functions as an epigenetic modulator by inhibiting Histone Deacetylases (HDACs). Structurally, it belongs to the benzamide class (also known as aminoanilides), characterized by an ortho-aminoanilide zinc-binding group (ZBG). Unlike hydroxamic acid-based inhibitors (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides like N-(2-aminophenyl)-2-methylbenzamide exhibit high selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10) , while largely sparing Class IIa and Class IV enzymes.

This selectivity, combined with unique slow-tight binding kinetics , allows for sustained epigenetic reprogramming—specifically the accumulation of acetylated histones (H3, H4) and the reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21)—making it a potent scaffold for oncology and immunomodulatory therapeutics.

Chemical Biology & Structural Pharmacology

Pharmacophore & Binding Mode

The efficacy of N-(2-aminophenyl)-2-methylbenzamide is dictated by its tripartite structure:

  • Cap Group (2-methylbenzamide): Occupies the entrance of the HDAC active site, interacting with surface residues to confer isoform selectivity. The ortho-methyl substitution provides steric constraints that may enhance specificity for Class I pockets.

  • Linker: Connects the cap to the ZBG, traversing the hydrophobic tunnel of the enzyme.

  • Zinc Binding Group (ZBG - o-aminoanilide): The critical warhead.

Mechanism of Zinc Chelation: Unlike hydroxamates that bind zinc in a monodentate or bidentate fashion with fast kinetics, the o-aminoanilide moiety undergoes a specific coordination chemistry:

  • The carbonyl oxygen and the amino nitrogen of the anilide group form a bidentate chelate with the catalytic Zinc ion (Zn²⁺) at the base of the HDAC active site.

  • This coordination displaces the water molecule required for the deacetylation catalysis, effectively neutralizing the enzyme.

Kinetic Profile: Slow-Tight Binding

A defining feature of this benzamide scaffold is its slow-on/slow-off binding kinetics.

  • Significance: While hydroxamates (fast-on/fast-off) are rapidly cleared, benzamides exhibit a prolonged residence time on the target enzyme.

  • Result: The pharmacodynamic (PD) effect (histone acetylation) persists significantly longer than the pharmacokinetic (PK) half-life of the drug would suggest, allowing for intermittent dosing schedules in clinical applications.

Epigenetic Mechanism of Action (The Core)

The primary mechanism involves the inhibition of the deacetylation of lysine residues on histone tails.

Target Specificity
  • Primary Targets: HDAC1, HDAC2, HDAC3 (Nuclear Class I).

  • Secondary Targets: HDAC10 (Cytoplasmic Class IIb).

  • Sparing: HDAC4, 5, 7, 9 (Class IIa), HDAC6 (Class IIb), HDAC8 (Class I), HDAC11 (Class IV).

Chromatin Remodeling Cascade

Inhibition of Class I HDACs by N-(2-aminophenyl)-2-methylbenzamide shifts the enzymatic equilibrium toward Histone Acetyltransferases (HATs), leading to:

  • Hyperacetylation: Accumulation of acetyl groups on Histone H3 (K9, K14, K18, K27) and Histone H4 (K5, K8, K12, K16) .

  • Chromatin Relaxation: Neutralization of the positive charge on lysine tails weakens the electrostatic attraction to the negatively charged DNA phosphate backbone. This transforms condensed heterochromatin into relaxed, transcriptionally active euchromatin .

  • Transcriptional Reactivation: Access is restored for transcription factors (e.g., Sp1, p53) and RNA Polymerase II to promoter regions of silenced genes.

Key Gene Targets
  • CDKN1A (p21WAF1/CIP1): The hallmark target. Promoter-associated HDAC1/2 blockade leads to p21 induction, causing G1/S cell cycle arrest.

  • Pro-Apoptotic Genes: Upregulation of BAX, BAK, and APAF1.

  • Immunomodulatory Genes: Re-expression of MHC Class I/II molecules and costimulatory ligands (CD40, CD86), often silenced in tumors to evade immune surveillance.

Downstream Biological Cascades

Cell Cycle Arrest & Apoptosis

The re-expression of p21 inhibits Cyclin-Dependent Kinases (CDK2/CDK4), halting the cell cycle at the G1 phase. Prolonged arrest, coupled with the imbalance of pro-apoptotic factors (Bax > Bcl-2), triggers the intrinsic mitochondrial apoptotic pathway.

Immunogenic Modulation (The "Viral Mimicry" Effect)

Benzamide HDAC inhibitors are potent primers of the immune system.

  • Mechanism: They induce the expression of Endogenous Retroviruses (ERVs) (normally silenced by HDACs).

  • Response: This double-stranded RNA (dsRNA) is detected by cytosolic sensors (MDA5/RIG-I), triggering a Type I Interferon response that mimics a viral infection, thereby turning "cold" tumors "hot" by recruiting T-cells and NK cells.

Visualization of Mechanisms[1]

Diagram 1: Epigenetic Mechanism of Action

This diagram illustrates the pathway from drug binding to gene expression.

MOA Drug N-(2-aminophenyl)-2-methylbenzamide Target Class I HDACs (HDAC 1, 2, 3) Drug->Target Binds Active Site (Zn2+) Effect1 Inhibition of Deacetylation Target->Effect1 Enzymatic Blockade Effect2 Histone Hyperacetylation (H3K9ac, H3K27ac, H4K16ac) Effect1->Effect2 Accumulation of Acetyl Groups Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Effect2->Chromatin Charge Neutralization Transcription Transcription Factor Access (Sp1, p53) Chromatin->Transcription DNA Accessibility GeneExpr Gene Reactivation (p21, BAX, MHC-I) Transcription->GeneExpr mRNA Synthesis Outcome Cell Cycle Arrest & Apoptosis GeneExpr->Outcome Biological Phenotype

Caption: Cascade from N-(2-aminophenyl)-2-methylbenzamide binding to phenotypic outcome.[1][2][3]

Diagram 2: Experimental Validation Workflow

Standardized protocol flow for verifying the mechanism.

Workflow cluster_Assays Validation Assays Step1 Cell Treatment (0.1 - 10 µM, 24-48h) Step2 Cell Lysis (RIPA + Protease/Phosphatase Inhibitors) Step1->Step2 Assay3 ChIP-qPCR (Promoter Occupancy) Step1->Assay3 Cross-linking Assay1 Western Blot (Target: Ac-H3, p21) Step2->Assay1 Assay2 HDAC Activity Assay (Fluorometric) Step2->Assay2

Caption: Experimental workflow for validating epigenetic modulation.

Experimental Validation Framework

To rigorously validate the mechanism of N-(2-aminophenyl)-2-methylbenzamide, the following protocols should be employed.

Western Blotting (Acetylation Markers)

Objective: Confirm global increase in histone acetylation and p21 induction.

  • Protocol:

    • Treat cells (e.g., HCT116, K562) with increasing concentrations (0.1, 1, 5, 10 µM) for 24h.

    • Lyse in RIPA buffer supplemented with TSA (Trichostatin A) to prevent deacetylation during lysis.

    • Probe with antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Acetyl-Histone H4, Anti-p21, Anti-Cleaved PARP (apoptosis marker).

  • Expected Result: Dose-dependent increase in Ac-H3/H4 and p21; appearance of Cleaved PARP at high concentrations.

HDAC Enzymatic Activity Assay (Fluorometric)

Objective: Quantify direct inhibition of HDAC isoforms.

  • Protocol:

    • Incubate recombinant HDAC isoforms (1, 2, 3, 6) with the compound.

    • Add fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

    • Add developer solution to release fluorophore.

    • Measure fluorescence (Ex/Em = 350/460 nm).

  • Expected Result: Low IC50 (<1 µM) for HDAC1/2/3; High IC50 (>10 µM) for HDAC6/8 (demonstrating selectivity).

Chromatin Immunoprecipitation (ChIP)

Objective: Prove direct epigenetic remodeling at specific gene promoters.

  • Protocol:

    • Cross-link chromatin with formaldehyde.

    • Shear DNA via sonication.

    • Immunoprecipitate with Anti-Acetyl-H3 antibody.

    • Perform qPCR targeting the CDKN1A (p21) promoter region.

  • Expected Result: Enrichment of Acetyl-H3 at the p21 promoter in treated vs. control cells.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link

  • Chuang, M. J., et al. (2013). "The chromatin modifier CI-994 inhibits cell proliferation and induces apoptosis in bladder cancer cells." Urological Oncology. (Demonstrates mechanism of the benzamide analog Tacedinaline). Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry. (Defines the slow-binding kinetics of benzamides). Link

  • West, A. C., & Johnstone, R. W. (2014). "New and emerging HDAC inhibitors for cancer treatment." Journal of Clinical Investigation. Link

  • Ning, Z. Q., et al. (2012). "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity." Cancer Chemotherapy and Pharmacology. Link

Sources

Methodological & Application

Application Note & Protocol: In Vitro HDAC Enzyme Inhibition Assay for Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Epigenetic Regulation with Benzamide HDAC Inhibitors

Histone Deacetylases (HDACs) are a class of metalloenzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to chromatin condensation and transcriptional repression, affecting a multitude of cellular processes including cell cycle progression, differentiation, and apoptosis.[3] Aberrant HDAC activity is implicated in the pathophysiology of numerous diseases, most notably cancer, making HDACs a prime target for therapeutic intervention.[1][4]

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[5] These molecules typically consist of three key pharmacophoric features: a cap group for surface interactions, a linker that occupies the enzyme's catalytic tunnel, and a zinc-binding group (ZBG) that chelates the essential Zn²⁺ ion in the active site.[2][5] Benzamides represent a significant class of HDACis, recognized for their selectivity towards Class I HDACs (HDAC1, 2, 3) and favorable pharmacokinetic profiles.[5] The mechanism of action for benzamide inhibitors involves the coordination of the catalytic Zn²⁺ ion through both the carbonyl and amino groups of the benzamide moiety, forming a stable chelate complex that blocks substrate access.[1][6]

This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel benzamide compounds against Class I HDAC enzymes using a robust, two-step fluorogenic assay. This method offers high sensitivity and is well-suited for high-throughput screening (HTS) applications.[7][8]

Assay Principle: A Two-Step Fluorogenic Approach

The protocol described herein relies on a two-step enzymatic reaction to quantify HDAC activity.[7] This method avoids the use of radioactivity and complex extraction procedures.[7]

  • Deacetylation Step: A recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) is incubated with the test benzamide inhibitor and a specially designed fluorogenic substrate. This substrate is a peptide containing an acetylated lysine residue, which renders it resistant to cleavage by a developer enzyme.[7][9] If the HDAC enzyme is active, it will remove the acetyl group from the lysine.

  • Development Step: A developer solution, typically containing a protease like trypsin, is added to the reaction.[9][10] The developer specifically cleaves the peptide substrate C-terminal to the now deacetylated lysine residue, releasing a highly fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC).[9][10]

The resulting fluorescence intensity is directly proportional to the HDAC enzyme's activity.[7][11] When an effective benzamide inhibitor is present, HDAC activity is reduced, leading to less deacetylation and a quantifiable decrease in the fluorescent signal.

Assay_Principle Diagram 1: Fluorogenic HDAC Inhibition Assay Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development Substrate Fluorogenic Substrate (Ac-Lys-AMC, Non-fluorescent) HDAC HDAC Enzyme Substrate->HDAC + Deacetylated Deacetylated Substrate (Lys-AMC) HDAC->Deacetylated Deacetylation No_Reaction No Deacetylation Benzamide Benzamide Inhibitor Benzamide->HDAC Developer Developer (e.g., Trypsin) Deacetylated->Developer + AMC Released Fluorophore (AMC, Highly Fluorescent) Developer->AMC Cleavage Protocol_Workflow Diagram 2: Step-by-Step Experimental Protocol A 1. Add 1µL Compound/ DMSO/TSA to plate B 2. Add 24µL HDAC Enzyme (or Buffer for Blanks) A->B C 3. Pre-incubate: 15 min @ 37°C B->C D 4. Add 25µL Substrate to all wells C->D E 5. Incubate (Deacetylation): 60 min @ 37°C D->E F 6. Add 50µL Developer (with stop reagent) E->F G 7. Incubate (Development): 15-30 min @ 37°C F->G H 8. Read Fluorescence (Ex: 360nm / Em: 460nm) G->H

Caption: Diagram 2: Step-by-Step Experimental Protocol.

Data Analysis and Interpretation

Proper data analysis is key to extracting meaningful results, such as the IC₅₀ value.

Raw Data Processing
  • Background Subtraction: Average the fluorescence values from the "Blank" wells and subtract this average from all other wells.

  • Determine Controls:

    • 0% Activity (or 100% Inhibition): This is the background-subtracted signal from the TSA positive control wells.

    • 100% Activity (or 0% Inhibition): This is the background-subtracted signal from the Vehicle (DMSO) control wells.

  • Calculate Percent Inhibition: For each benzamide concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot Data: Plot the Percent Inhibition (Y-axis) versus the log of the benzamide inhibitor concentration (X-axis).

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve. [12]3. Interpret IC₅₀: The software will calculate the IC₅₀ value from the curve fit. This value provides a quantitative measure of the benzamide's potency.

Example Data Table:

Benzamide [µM]Log [Benzamide]Avg. RFU% Inhibition
1002.00155098.2
33.31.52168095.1
11.11.05225083.5
3.700.57450038.9
1.230.09580014.7
0.41-0.3965002.9
0.14-0.8666500.7
0.00 (Veh)N/A67000.0
TSAN/A1500100.0
BlankN/A1200N/A

Troubleshooting and Best Practices

  • High Background Signal: Ensure the developer solution is not contaminated or degrading. Check for autofluorescence from test compounds by running a parallel plate without enzyme.

  • Low Signal-to-Background Ratio: The enzyme concentration may be too low or the enzyme may have lost activity. Verify enzyme activity and optimize its concentration. Ensure incubation times are sufficient.

  • Inconsistent Replicates: Ensure thorough mixing at each step. Check for pipetting errors and calibrate pipettes regularly. [13]* Assay Interference: Some compounds can inhibit the developer enzyme (trypsin). To check for this, run a counterscreen where the developer enzyme activity is measured directly in the presence of the test compound. [8]

Conclusion

This application note provides a robust and detailed framework for assessing the inhibitory activity of benzamide compounds against Class I HDACs. By carefully controlling experimental variables, including proper controls and optimized reagent concentrations, researchers can generate high-quality, reproducible data. This fluorogenic assay is an essential tool in the drug discovery pipeline, enabling the identification and characterization of novel epigenetic modulators for therapeutic development.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
  • Lombardi, P. M., Cole, K. E., Dowling, D. P., & Christianson, D. W. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology.
  • Fluorogenic HDAC Assay Kit - D
  • Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. (2025). Benchchem.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry.
  • Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate. (2025).
  • HDAC Activity Assay Kit (Fluorometric) - ab1438. (2021). Abcam.
  • A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1). (2012). BMG LABTECH.
  • A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (2003). Analytical Biochemistry.
  • HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne.
  • HDAC Fluorogenic Assay Kit (Green), AMS.50034. (n.d.). Amsbio.
  • HDAC Activity Assay Kit (Colorimetric) - ab1432. (2023). Abcam.
  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. (2025). RSC Medicinal Chemistry.
  • Best-fit IC50 values (Mean and SEM) of each HDACi and MTI, calculated using the log (inhibitor) versus response (variable slope) function in Graph Pad Prism software. (n.d.).
  • Benzamide inhibitors of HDAC 1 and 2. (n.d.).
  • IC50 determination and comparison. (A) Dose–response curve for the IC50 determination of SAHA for HDAC8wt. (n.d.).
  • Becher, O. J., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology.
  • IC50 values (µM) for inhibition of different HDAC isoforms. (n.d.).
  • Drug discovery assays for the histone deacetylase class of enzymes. (2012). Expert Opinion on Drug Discovery.
  • ic50 values calculated: Topics by Science.gov. (n.d.). Science.gov.
  • Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calcul
  • Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) - ab156064. (2019). Abcam.
  • Human Histone Deacetylase 4/HDAC4 ELISA Kit (Colorimetric) NBP3-43181 Manual. (n.d.). Novus Biologicals.
  • HDAC1 Immunoprecipitation (IP) & Activity Assay Kit (EPI011). (n.d.). Sigma-Aldrich.

Sources

Application Note: Cell Permeability and Uptake Kinetics of N-(2-aminophenyl)-2-methylbenzamide

[1]

Executive Summary & Scientific Rationale

N-(2-aminophenyl)-2-methylbenzamide represents a distinct subclass of histone deacetylase (HDAC) inhibitors characterized by the benzamide scaffold and an ortho-aminoanilide zinc-binding group (ZBG).[1] Unlike hydroxamic acids (e.g., Vorinostat) which often suffer from poor pharmacokinetics and rapid metabolism, benzamide derivatives (structurally related to Tacedinaline/CI-994 and Entinostat/MS-275) typically exhibit superior stability and Class I isoform selectivity (HDAC 1, 2, 3).[1]

However, the efficacy of benzamide inhibitors is strictly governed by their ability to penetrate the cell membrane and accumulate within the nucleus where their targets reside.[1] The ortho-aminoanilide moiety relies on slow, tight-binding kinetics, making sustained intracellular concentration critical for therapeutic effect.[1]

This Application Note provides a rigorous framework for evaluating the cell permeability and cellular uptake of N-(2-aminophenyl)-2-methylbenzamide. It moves beyond simple IC50 values to explore the kinetic drivers of potency: passive diffusion efficiency , efflux liability , and intracellular retention .[1]

Mechanism of Action & Transport Pathway[1]

To design valid uptake experiments, one must understand the compound's journey from the extracellular matrix to the nuclear chromatin.[1]

Pathway Visualization[1]

CellularUptakeExtracellularExtracellular Space(Free Drug)MembranePlasma Membrane(Lipid Bilayer)Extracellular->MembranePassive Diffusion(LogP ~2-3)CytosolCytosol(Trafficking)Membrane->CytosolInfluxNucleusNucleus(Target Engagement)Cytosol->NucleusNuclear PoreDiffusionEffluxP-gp/BCRP(Efflux Pump)Cytosol->EffluxSubstrate Recognition?TargetHDAC 1/2/3 Complex(Zn2+ Binding)Nucleus->TargetSlow-Tight Binding(Kon/Koff)Efflux->ExtracellularActive Transport

Figure 1: Transport mechanism of N-(2-aminophenyl)-2-methylbenzamide.[1] The compound permeates primarily via passive diffusion.[1] Efficacy depends on the equilibrium between nuclear influx and potential efflux via P-glycoprotein (P-gp), followed by kinetic trapping at the HDAC active site.[1]

Physicochemical Profiling (Pre-Cellular Validation)[1]

Before initiating cell-based assays, verify the compound's fundamental properties.[1] The ortho-amino group is a weak base, influencing ionization-dependent permeability.[1]

PropertyValue / CharacteristicRelevance to Protocol
Molecular Weight ~226.28 g/mol Low MW favors high permeability.[1]
Calculated LogP (cLogP) 1.9 – 2.5Optimal range for oral bioavailability and passive diffusion.[1]
pKa (Aniline amine) ~4.5Predominantly neutral at physiological pH (7.4), facilitating membrane crossing.[1]
Solubility Low to ModerateCritical: Stock solutions must be prepared in DMSO; final assay concentration must not exceed solubility limit to prevent precipitation.

Protocol A: Caco-2 Bi-Directional Permeability Assay

Objective: Determine the Apparent Permeability Coefficient (

11
Materials
  • Cell Line: Caco-2 cells (HTB-37), differentiated for 21 days on Transwell® inserts (0.4 µm pore size).[1]

  • Buffer: HBSS (pH 7.4) with 10 mM HEPES.

  • Compound: N-(2-aminophenyl)-2-methylbenzamide (10 µM final).

  • Controls:

    • High Permeability:[1] Propranolol.[1]

    • Low Permeability:[1] Atenolol.[1]

    • Efflux Control: Digoxin (P-gp substrate).[1]

Experimental Workflow
  • Preparation: Wash Caco-2 monolayers twice with pre-warmed HBSS. Measure Transepithelial Electrical Resistance (TEER) to verify integrity (>300 Ω[1]·cm²).[1][2][3][4]

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM compound to the Apical chamber (Receiver: Basolateral).

    • Basolateral to Apical (B-A): Add 10 µM compound to the Basolateral chamber (Receiver: Apical).[1]

  • Incubation: Incubate at 37°C, 5% CO₂ for 120 minutes with mild shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling: Collect 100 µL aliquots from the receiver compartment at T=60 and T=120 min. Collect donor samples at T=0 and T=120 to calculate mass balance (recovery).[1]

  • Analysis: Quantify via LC-MS/MS (See Section 6).

Data Calculation

Calculate


1
  • 
    : Rate of permeation (µmol/s).[1]
    
  • 
    : Surface area of insert (cm²).
    
  • 
    : Initial donor concentration (µM).
    

Efflux Ratio (ER):

1
  • Interpretation: ER > 2.0 indicates active efflux (likely P-gp substrate).[1] For benzamide HDACi, an ER < 2 is desirable for CNS penetration.[1]

Protocol B: Cellular Uptake & Intracellular Retention

Objective: Quantify the actual intracellular concentration in target cancer cells (e.g., MCF-7 or Jurkat) over time.[1]

Experimental Workflow Visualization

UptakeProtocolStep1Seed Cells(1x10^6 cells/well)Step2Treat with Compound(1 µM, Time Course: 0.5 - 24h)Step1->Step2SplitHarvestStep2->SplitWashRapid Wash (x3)Ice-cold PBS (Stop transport)Split->WashLysisCell Lysis(MeOH:H2O 80:20 + Internal Std)Wash->LysisCentrifugeCentrifugation(15,000 x g, 10 min, 4°C)Lysis->CentrifugeSupernatantCollect Supernatantfor LC-MS/MSCentrifuge->SupernatantPelletProtein Quantification(BCA Assay for Normalization)Centrifuge->Pellet

Figure 2: Step-by-step workflow for intracellular uptake quantification.[1] The "Rapid Wash" step is critical to remove extracellular drug without leaching intracellular contents.[1]

Detailed Methodology
  • Seeding: Seed MCF-7 cells (or relevant line) in 6-well plates to reach 80% confluency.

  • Treatment: Replace media with fresh media containing 1 µM N-(2-aminophenyl)-2-methylbenzamide.

    • Timepoints: 0.5h, 1h, 4h, 6h, 24h.[1]

  • Termination (Critical Step):

    • Place plates on ice immediately.

    • Aspirate media.[1]

    • Wash cells 3 times rapidly (<10 seconds each) with ice-cold PBS .[1] Note: Slow washing causes drug efflux; warm PBS maintains transport.[1]

  • Lysis & Extraction:

    • Add 300 µL of chilled 80% Methanol / 20% Water containing an internal standard (e.g., Tolbutamide or deuterated analog).[1]

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex for 1 min; Sonicate for 5 min.

    • Freeze-thaw cycle (-80°C to RT) once to ensure nuclear membrane rupture.[1]

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Transfer supernatant to LC-MS vials.

  • Normalization: Dissolve the remaining protein pellet in 0.1M NaOH and quantify protein content via BCA assay.

Calculation: Intracellular Accumulation Ratio (IAR)
1
  • 
    : Concentration in cell (pmol / mg protein converted to cell volume).[1]
    
    • Conversion: Assume cell volume

      
       5 µL per mg protein (typical for epithelial cells).[1]
      
  • Target: For HDAC inhibitors, an IAR > 10 often indicates significant nuclear accumulation driven by target binding.[1]

Analytical Method: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Example for N-(2-aminophenyl)-2-methylbenzamide):

    • Precursor Ion: [M+H]+ = 227.1[1]

    • Product Ion 1 (Quantifier): 119.1 (Benzoyl fragment).[1]

    • Product Ion 2 (Qualifier): 109.1 (Phenylenediamine fragment).[1]

    • Note: Optimize collision energy (CE) for the specific fragmentation pattern of the 2-methyl derivative.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Recovery in Caco-2 Non-specific binding to plasticware.[1]Use glass inserts or pre-coat wells with BSA (0.1%) before assay.[1]
High Variability in Uptake Inconsistent washing technique.[1]Automate washing or strictly standardize time (<10s) and temperature (Ice-cold).
Rapid Efflux (Low IAR) P-gp mediated transport.[1]Co-incubate with Verapamil (P-gp inhibitor) to confirm efflux mechanism.[1]
Peak Tailing in LC-MS Interaction of amine with silanols.Increase buffer strength (Ammonium Formate) or use a high-pH stable column.[1]

References

  • BenchChem. "2-amino-N-(2-methylphenyl)benzamide Structure and Properties."[1] Accessed October 2025.[1][5] [1]

  • PubChem. "N-(2-aminophenyl)benzamide Compound Summary."[1] National Library of Medicine.[1]

  • Tessier, P., et al. "Key structural requirements of benzamide derivatives for histone deacetylase inhibition."[1] Future Medicinal Chemistry, 2024.[1][6]

  • Lauffer, B.E., et al. "Histone Deacetylase Inhibitors: The Benzamide Class."[1] Current Topics in Medicinal Chemistry, 2013. (General reference for Benzamide kinetics).

  • BindingDB. "Affinity Data for N-(2-aminophenyl)benzamide Derivatives."[1] [1][7]

Application Note: Dose-Response Profiling of the Class I HDAC Inhibitor N-(2-aminophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N-(2-aminophenyl)-2-methylbenzamide belongs to the benzamide class of Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides typically exhibit kinetic selectivity for Class I HDACs (HDAC 1, 2, 3, and 8) .

The molecule functions via a "Zinc-Binding Group" (ZBG) mechanism. The o-aminoanilide moiety penetrates the catalytic pocket of the HDAC enzyme, chelating the Zinc ion (


) required for deacetylation. This inhibition prevents the removal of acetyl groups from histone lysine residues (e.g., H3K9ac, H4K12ac), leading to a relaxed chromatin structure (euchromatin), re-expression of silenced tumor suppressor genes (such as CDKN1A/p21), and subsequent cell cycle arrest or apoptosis.
Mechanistic Pathway

The following diagram illustrates the specific signaling cascade triggered by N-(2-aminophenyl)-2-methylbenzamide treatment.

HDAC_Mechanism Drug N-(2-aminophenyl)- 2-methylbenzamide HDAC Class I HDACs (HDAC 1/2/3) Drug->HDAC Inhibits Zinc Active Site Zn2+ Chelation HDAC->Zinc Targets Histones Histone Hyperacetylation (H3/H4) Zinc->Histones Accumulates Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histones->Chromatin Induces GeneExp Transcription of Tumor Suppressors (p21/WAF1) Chromatin->GeneExp Promotes Outcome G1/G2 Cell Cycle Arrest & Apoptosis GeneExp->Outcome Triggers

Caption: Pharmacodynamic cascade of benzamide-based HDAC inhibition leading to tumor cell apoptosis.

Experimental Design Strategy

To generate an accurate dose-response curve (


), we must account for the specific physicochemical properties of benzamides.
  • Kinetics: Benzamides are often "slow-binding" inhibitors compared to hydroxamic acids. Short incubation times (<24h) may underestimate potency. We recommend a 72-hour incubation.

  • Solubility: The hydrophobic 2-methylbenzamide core requires DMSO dissolution. Final DMSO concentration must remain <0.5% to avoid solvent toxicity artifacts.

  • Cell Line Selection: Class I HDAC inhibitors are particularly effective in hematological malignancies (e.g., U937, HL-60) and specific solid tumors (e.g., HCT116, MCF-7).

Materials Checklist
ComponentSpecificationPurpose
Test Compound N-(2-aminophenyl)-2-methylbenzamideHDAC Inhibition
Solvent DMSO (Anhydrous, Cell Culture Grade)Stock preparation
Positive Control Entinostat (MS-275) or Vorinostat (SAHA)Assay validation
Assay Reagent CellTiter-Glo® (Promega) or MTTViability readout (ATP vs Metabolic)
Plate Type 96-well White Opaque (for Luminescence)Signal isolation
Media RPMI-1640 or DMEM + 10% FBSCell growth

Step-by-Step Protocol

Phase 1: Compound Preparation

Objective: Create a stable stock and serial dilution series.

  • Stock Solution (10 mM): Weigh the compound powder. Dissolve in 100% DMSO.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions (1000x): Prepare a 9-point serial dilution in 100% DMSO first. This "Master Plate" approach prevents precipitation in aqueous media during intermediate steps.

    • Dilution Factor: 1:3 (Half-log) is recommended for broad coverage.

    • Range: Start at 10 mM (Stock)

      
       3.33 mM 
      
      
      
      ...
      
      
      1.5 µM.
  • Intermediate Dilution (10x): Transfer 2 µL of the DMSO series into 198 µL of culture media.

    • Result: Top concentration is now 100 µM. DMSO is 1%.

Phase 2: Cell Plating & Treatment

Objective: Seed cells at a density that ensures linearity over 72 hours.

  • Seeding: Harvest cells and determine count/viability (Trypan Blue).

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: Dispense 90 µL of cell suspension per well into the 96-well plate.

    • Outer Wells: Fill edge wells with PBS or media (no cells) to prevent "Edge Effect" evaporation.

  • Equilibration: Incubate plates for 24 hours at 37°C / 5%

    
     to allow attachment.
    
  • Treatment: Add 10 µL of the Intermediate Dilution (10x) to the 90 µL of cells.

    • Final Concentration: Top dose = 10 µM.

    • Final DMSO: 0.1% (Constant across all wells).

    • Controls:

      • Vehicle Control: Cells + 0.1% DMSO (No drug).

      • Blank: Media only + 0.1% DMSO (No cells).

Phase 3: Readout (72 Hours Post-Treatment)

Protocol for CellTiter-Glo (ATP Luminescence).

  • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Orbitally shake for 2 minutes (induces cell lysis).

  • Incubate at room temperature for 10 minutes (stabilizes luminescent signal).

  • Read Luminescence (RLU) on a multi-mode plate reader (e.g., EnVision, GloMax).

Assay Workflow Diagram

Assay_Workflow Stock 1. Stock Prep 10mM in DMSO Dilution 2. Serial Dilution (1:3 in DMSO) Stock->Dilution Intermed 3. Media Dilution (1:100 into Media) Dilution->Intermed Treat 5. Treatment (+10µL Drug) Intermed->Treat Cells 4. Cell Plating (90µL/well) Cells->Treat 24h later Incubate 6. Incubation 72h @ 37°C Treat->Incubate Read 7. Readout Luminescence Incubate->Read

Caption: Standardized workflow for generating high-fidelity dose-response data.

Data Analysis & Curve Fitting[1][2]

To determine the


 (concentration inhibiting 50% of growth), use a 4-Parameter Logistic (4PL) Regression  model. This is superior to linear regression for sigmoidal biological data.

Step 1: Normalization Convert Raw Luminescence Units (RLU) to % Viability:



Step 2: Curve Fitting Equation



  • X: Log of drug concentration.

  • Y: Normalized response (% Viability).

  • Top/Bottom: Plateaus of the curve (typically constrained to 100 and 0 for robust fits).

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Variability (High CV%) Pipetting error or Edge EffectUse reverse pipetting; Fill outer wells with PBS.
Low Signal-to-Noise Low cell density or degradationIncrease seeding density; Use fresh ATP reagent.
Precipitation Compound insolubilityDo not exceed 0.5% DMSO; Check for crystals under microscope.
Flat Curve (No killing) Drug degradation or resistanceVerify stock via LC-MS; Ensure 72h incubation (HDACi are slow).

References

  • Vertex Pharmaceuticals. (2006). Discovery of N-(2-aminophenyl)-4-benzoylamidobenzamide inhibitors of HDAC. Journal of Medicinal Chemistry.[1]

  • GraphPad. (2024). Dose-Response Curve Fitting Guide: The 4PL Model. GraphPad Statistics Guide.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Resources.

  • National Institutes of Health (NIH). (2018). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.

  • Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.[2][3]

Sources

Application Note: Crystallization & Purification of N-(2-aminophenyl)-2-methylbenzamide

[1]

Abstract & Physicochemical Context

The isolation of N-(2-aminophenyl)-2-methylbenzamide presents a unique challenge: it is an intermediate poised between a starting material (o-phenylenediamine) and a stable downstream product (2-(2-methylphenyl)benzimidazole).[1]

The purification goal is twofold:

  • Remove unreacted o-phenylenediamine (OPD): OPD is mutagenic and can poison downstream catalysts.[1]

  • Prevent premature cyclization: Excessive heat or acidity during purification can drive the dehydration reaction, contaminating the amide with the benzimidazole byproduct.[1]

  • Eliminate bis-acylated byproducts: Over-reaction leads to the insoluble N,N'-bis(2-methylbenzoyl)-o-phenylenediamine.[1]

Solubility Profile & Impurity Fate

The following table summarizes the solubility differentials utilized in the protocols below.

ComponentWaterEthanol (Cold)Ethanol (Hot)Ethyl AcetateTolueneImpurity Fate Strategy
Target Amide InsolubleSparingly SolubleSoluble Soluble Soluble (Hot)Crystallizes on cooling/antisolvent.[1]
o-Phenylenediamine SolubleSolubleSolubleSolubleSparingly SolubleStays in mother liquor (Filtrate).[1]
Bis-amide Byproduct InsolubleInsolubleInsolubleSparingly SolubleInsolubleRemoved via Hot Filtration .[1]
Benzimidazole InsolubleSolubleSolubleSolubleSolubleHardest to remove; requires kinetic control.[1]

Experimental Protocols

Method A: The "Green" Standard (Ethanol/Water)

Best For: Removal of unreacted amine (OPD) and inorganic salts.[1] Risk: Prolonged heating may induce partial cyclization.[1]

Protocol:

  • Dissolution: Charge the crude solid (10.0 g) into a flask equipped with a reflux condenser. Add Ethanol (95%) (approx. 50-70 mL).

  • Heating: Heat to mild reflux (78°C). The solution should become clear.

    • Critical Step: If undissolved solids remain after 10 minutes of reflux, these are likely the bis-acylated impurity .[1] Perform a Hot Filtration immediately through a pre-warmed sintered glass funnel to remove them.[1]

  • Antisolvent Addition: While maintaining the solution near boiling, slowly add Deionized Water dropwise.[1]

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.[1] (Typically 20-30% volume of water relative to ethanol).[1]

  • Re-dissolution: Add a minimal amount of hot Ethanol (1-2 mL) to clear the turbidity.[1]

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Do not use an ice bath yet.[1] Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Final Crystallization: Once at room temperature, cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the white to off-white needles. Wash with a cold 1:1 Ethanol/Water mixture.[1] Dry under vacuum at 40°C.[1]

Method B: The Anhydrous Route (Ethyl Acetate/Heptane)

Best For: Scale-up and preventing hydrolytic degradation.[1] Mechanism: Uses polarity difference to reject polar impurities (OPD).[1]

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (10 mL per gram of solid) at 60°C.

  • Clarification: If the solution is dark/colored, add activated carbon (5 wt%), stir for 15 minutes, and filter hot over Celite.

  • Nucleation: Allow the filtrate to cool to 45°C.

  • Antisolvent Addition: Slowly add n-Heptane (or Hexanes) until the ratio is approximately 1:1 (EtOAc:Heptane).[1]

    • Observation: If an oil forms, reheat to 60°C and add a seed crystal of the pure amide.

  • Crystallization: Cool slowly to room temperature with gentle stirring.

  • Isolation: Filter the solids. Wash with 100% n-Heptane to remove residual organic soluble impurities.[1]

Process Visualization

Workflow 1: Purification Logic & Impurity Rejection

The following diagram maps the fate of the crude mixture components through the Ethanol/Water process.

PurificationLogicCrudeCrude Mixture(Target + OPD + Bis-Amide + Salts)Dissolution1. Dissolve in Hot Ethanol (78°C)Crude->DissolutionCheckSolidsAre solids present?Dissolution->CheckSolidsHotFilter2. Hot FiltrationCheckSolids->HotFilterYesFiltrateClear FiltrateCheckSolids->FiltrateNoBisAmideSolid Waste:Bis-acylated ByproductHotFilter->BisAmideHotFilter->FiltrateWaterAdd3. Add Water (Antisolvent)until turbidFiltrate->WaterAddCooling4. Slow Cooling(RT -> 4°C)WaterAdd->CoolingFiltration5. Filtration & WashCooling->FiltrationFinalProductSolid Cake:Pure N-(2-aminophenyl)-2-methylbenzamideFiltration->FinalProductMotherLiquorMother Liquor:Unreacted OPD, Salts, Trace BenzimidazoleFiltration->MotherLiquor

Caption: Fate mapping of impurities during Ethanol/Water recrystallization. Note the specific removal of bis-amide via hot filtration.

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol was successful, compare your results against these benchmarks.

Visual Inspection
  • Success: White to light beige crystalline needles.[1]

  • Failure (Oiling Out): Product appears as gummy globules or a solidified melt at the bottom of the flask.[1] Cause: Added water too fast or cooled too quickly.[1]

  • Failure (Cyclization): Product has a distinct fluorescence or different crystal habit (often plates).[1]

Melting Point Verification
  • Target Range: 148°C – 150°C (Note: Literature values vary slightly based on heating rate, but a sharp range indicates purity).

  • Impurity Indicators:

    • Lower MP (<140°C): Indicates presence of unreacted o-phenylenediamine.[1]

    • Broad Range (>5°C spread): Indicates solvent inclusion or mixed polymorphs.[1]

HPLC/NMR Confirmation
  • 1H NMR (DMSO-d6): Look for the diagnostic NH2 broad singlet around 4.8–5.0 ppm.[1]

    • Differentiation: The cyclized benzimidazole lacks the amide NH (approx 9-10 ppm) and the aniline NH2 protons.[1]

    • Bis-amide: Will show double integration in the aromatic region and NO NH2 signal.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution became supersaturated too fast; Solvent system too polar.Re-heat to dissolve oil.[1] Add 5-10% more Ethanol.[1] Seed with pure crystal at 50°C.
Low Yield Too much solvent used; Product too soluble in Ethanol.[1]Concentrate the mother liquor by 50% and re-cool.[1] Check filtrate by TLC.
Colored Product Oxidation of amino group (aniline oxidation).[1]Recrystallize with Method B using activated carbon. Store under Nitrogen.[1]
Precipitate is insoluble in everything Formation of Bis-amide (N,N'-diacyl).[1]This is not your product. Filter it off hot (Step 2 of Method A).

References

  • BenchChem. (2025).[1] Technical Guide: Properties and Synthesis of 2-amino-N-(4-methylphenyl)benzamide and related derivatives.Link[1]

  • PubChem. (2025).[1][2] Compound Summary: N-(2-aminophenyl)benzamide derivatives.[1][3][4][5][6] National Library of Medicine.[1] Link

  • ChemicalBook. (2026).[1][6] Product Data: 2-Amino-N-(2-methylphenyl)benzamide.[1][6]Link[1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Benzimidazoles from o-phenylenediamines.[1][7][8][9][10] (Provides context on the cyclization side-reaction). Link

  • University of Rochester. (n.d.).[1] Common Solvents for Recrystallization of Amides.[1][11] Department of Chemistry.[1] Link

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Dissolving N-(2-aminophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminophenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting protocols to ensure you can prepare reliable and consistent solutions for your assays.

Part 1: Understanding the Molecule & the Challenge

N-(2-aminophenyl)-2-methylbenzamide is an aromatic amide. Its structure, featuring multiple benzene rings, an amide linkage, and an amino group, presents a classic solubility challenge. The large, nonpolar surface area from the aromatic rings leads to significant crystal lattice energy and hydrophobicity, while the amide and amine groups provide sites for hydrogen bonding.[1][2] This combination results in poor aqueous solubility and potential difficulties even in common organic solvents like dimethyl sulfoxide (DMSO).

Compound Properties at a Glance
PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₄H₁₄N₂O(Derived from structure)
Molecular Weight 226.27 g/mol [3]
Appearance Likely a solid (e.g., beige powder)[3]
Predicted Water Solubility Very Low / InsolubleBased on structural analogs like 2-methylbenzamide which is insoluble in water.[4][5]
Predicted DMSO Solubility Moderate to HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[6][7] However, high concentrations may still be problematic.[8]
Key Functional Groups Primary Aromatic Amine, Secondary Amide, Phenyl RingsThese groups dictate the compound's chemical behavior, including its basicity and hydrogen bonding capacity.
pKa (Predicted) The primary amine group is basic and can be protonated under acidic conditions. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5-11.0.[9]The exact pKa is not readily available, but the presence of the electron-donating methyl group and the aminophenyl ring suggests it will act as a base.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why won't my N-(2-aminophenyl)-2-methylbenzamide dissolve in water? A1: The molecule is predominantly hydrophobic due to its two aromatic rings. These nonpolar structures are repelled by water, making it very difficult for water molecules to surround and dissolve the compound. While the amine and amide groups can form hydrogen bonds, the energy required to break the compound's crystal lattice structure is greater than the energy gained from interacting with water.[2]

Q2: I've dissolved the compound in DMSO, but it crashes out when I add it to my aqueous buffer. Why? A2: This is a common phenomenon called precipitation or "crashing out." DMSO is miscible with water, but when you add the DMSO stock to an aqueous solution, the overall polarity of the solvent mixture increases dramatically.[6] The compound, which is poorly soluble in water, is no longer stable in this new, highly aqueous environment and precipitates out of the solution. This is especially common when the final concentration of DMSO is low (e.g., <5%).[10][11]

Q3: Can I heat the solution to get it to dissolve? A3: Gentle heating (e.g., to 37-50°C) can be an effective way to increase the rate of dissolution and the solubility limit.[12][13] Heat provides the energy needed to overcome the crystal lattice forces. However, use caution. Prolonged or excessive heat can degrade the compound. Always check the compound's stability information if available.

Q4: Is sonication a good option? A4: Yes, sonication uses high-frequency sound waves to agitate the solvent and break apart solid particles.[14] This increases the surface area available for dissolution and can significantly speed up the process, often without the need for heat.

Part 3: In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving specific solubility issues.

Issue 1: The compound does not fully dissolve in 100% DMSO.
  • Possible Cause: You may be exceeding the compound's solubility limit in DMSO, or the dissolution kinetics are slow.

  • Troubleshooting Steps:

    • Reduce Concentration: The simplest solution is to prepare a less concentrated stock solution.

    • Apply Gentle Heat: Place the vial in a water bath at 37-50°C for 10-15 minutes. Vortex or stir intermittently.[12]

    • Use Sonication: Place the vial in a sonicator bath for 5-10 minute intervals until the solid dissolves. Avoid letting the bath overheat.

    • Confirm Purity: Impurities from synthesis can sometimes be less soluble than the final product. If possible, confirm the purity of your compound.

Issue 2: The compound precipitates when the DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).
  • Possible Cause: The final concentration of the compound exceeds its solubility in the final aqueous medium. The percentage of DMSO as a co-solvent is insufficient to keep it in solution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Test a lower final concentration of the compound in your assay. Many seemingly insoluble compounds are usable at lower nanomolar or micromolar concentrations.

    • Increase Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of DMSO.[10] However, be aware that DMSO can have effects on cells and assays, typically starting at concentrations above 0.5-1%.

    • Use an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock into the aqueous buffer, perform an intermediate dilution step using a water-miscible organic solvent like ethanol or propylene glycol.[12][] This can sometimes ease the transition into the aqueous phase.

    • Adjust the pH (for aqueous solubility): The primary amine group on the N-(2-aminophenyl) moiety is basic. By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can protonate this amine.[16][17] The resulting salt form will be charged and is often significantly more water-soluble.[18][19] Crucially, you must confirm that the pH change does not affect your assay's performance or the compound's stability.

Issue 3: Experimental results are inconsistent and not reproducible.
  • Possible Cause: Undissolved microscopic particles of the compound are likely being carried over into your experiments, leading to variable effective concentrations.[12]

  • Troubleshooting Steps:

    • Verify Complete Dissolution: Before each use, visually inspect your stock solution against a light and dark background. Ensure there are no visible particulates. If you have access to a light-scattering instrument, this can also confirm the absence of aggregates.

    • Prepare Fresh Dilutions: Do not store highly diluted working solutions in aqueous buffers for long periods. The compound can slowly precipitate over time. Prepare working solutions fresh from your DMSO stock for each experiment.[12]

    • Centrifuge Before Use: Before taking an aliquot from your stock solution, you can centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-precipitates. Carefully pipette the supernatant from the top, avoiding the bottom of the vial.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh 2.26 mg of N-(2-aminophenyl)-2-methylbenzamide into a clean, dry glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.[7]

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect: Check for any remaining solid material.

  • Apply Energy (If Needed): If solid remains, proceed with one of the following:

    • Heating: Place the vial in a 40°C water bath for 15 minutes, vortexing every 5 minutes.

    • Sonication: Place the vial in a sonicator bath for 10 minutes.

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready for use.

  • Storage: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[12]

SOP 2: pH-Mediated Solubility Enhancement in Aqueous Buffer

This protocol is designed to create a more soluble protonated form of the compound.

  • Prepare Acidified Water: Prepare a solution of 0.1 M Hydrochloric Acid (HCl).

  • Weigh Compound: Weigh a small amount of the compound (e.g., 1 mg) into a test vial.

  • Titrate with Acid: Add the 0.1 M HCl solution dropwise while stirring or vortexing. The solid should begin to dissolve as the amine group is protonated.[16]

  • Observe Dissolution: Continue adding acid until the compound is fully dissolved. Note the volume of acid used.

  • Check pH: Measure the pH of the resulting solution. This will be the pH at which your compound is soluble as a salt.

  • Application: For your experiments, consider whether your final assay buffer can be adjusted to this pH range. If so, you can prepare a stock solution directly in an appropriately acidified buffer. Always run a buffer-only control at the same pH to ensure the buffer itself isn't causing experimental artifacts.

Part 5: Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making tree for addressing solubility issues.

Solubility_Troubleshooting start Start: Prepare Solution in 100% DMSO dissolved Is it fully dissolved? start->dissolved heat_sonicate Apply gentle heat (37-50°C) or sonicate dissolved->heat_sonicate No stock_ready Stock Solution Ready (Store at -20/-80°C) dissolved->stock_ready Yes recheck Is it dissolved now? heat_sonicate->recheck lower_conc_dmso Lower stock concentration and try again recheck->lower_conc_dmso No recheck->stock_ready Yes lower_conc_dmso->start dilute Dilute stock into aqueous buffer stock_ready->dilute precipitate Does it precipitate? dilute->precipitate final_solution Final Solution Ready for Assay precipitate->final_solution No lower_final_conc Lower the final assay concentration precipitate->lower_final_conc Yes ph_adjust Can assay pH be lowered? (e.g., to pH 4-5) lower_final_conc->ph_adjust use_cosolvent Increase % co-solvent (e.g., DMSO, Ethanol) if assay tolerates ph_adjust->use_cosolvent No acidify_buffer Acidify buffer to protonate the amine group ph_adjust->acidify_buffer Yes use_cosolvent->dilute acidify_buffer->dilute

Caption: A decision tree for troubleshooting the dissolution of N-(2-aminophenyl)-2-methylbenzamide.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 21, 2026, from [Link]

  • Langg, E., et al. (2012). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. Chemical Communications. Available at: [Link]

  • Li, N., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Pharmaceuticals. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 21, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved February 21, 2026, from [Link]

  • Quora. (2023). What is the solubility of DMSO in water?. Retrieved February 21, 2026, from [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Patil, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Smith, E. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Quora. (n.d.). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved February 21, 2026, from [Link]

  • Haimer, E., et al. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Polymer Science. Available at: [Link]

  • Chemguide. (n.d.). Solubility and pH of amines. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). What techniques can be used to address the issue of water insolubility of new synthetic compounds during biological evaluations?. Retrieved February 21, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Singh, A., et al. (2011). Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 21, 2026, from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved February 21, 2026, from [Link]

  • Li, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. Available at: [Link]

  • PubChem. (n.d.). N-(2-aminophenyl)benzamide. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved February 21, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). N-(2-Aminophenyl)-2-benzylbenzamide. Retrieved February 21, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-Methylbenzamide. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-N-methylbenzamide. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylbenzamide. Retrieved February 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023). How does pH Affect Amino Acids?. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved February 21, 2026, from [Link]

  • BindingDB. (n.d.). N-(2-aminophenyl)-4-((4-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting low yield in N-(2-aminophenyl)-2-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-aminophenyl)-2-methylbenzamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-(2-aminophenyl)-2-methylbenzamide. Here, we address common challenges that can lead to low yields and provide actionable solutions based on established chemical principles and field experience.

Troubleshooting Guide: Low Yield and Impurities

Low yields in the synthesis of N-(2-aminophenyl)-2-methylbenzamide can be a significant bottleneck. This section provides a structured approach to identifying and resolving the root causes of suboptimal outcomes.

Q1: My yield of N-(2-aminophenyl)-2-methylbenzamide is consistently low. What are the most likely causes?

Low yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or work-up procedures.[1] A systematic evaluation of each step is crucial for diagnosis.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2-Methylbenzoyl chloride: This reagent is moisture-sensitive and can hydrolyze to 2-methylbenzoic acid, which will not react under typical Schotten-Baumann conditions.[2][3] Ensure the reagent is fresh or has been stored under anhydrous conditions. A simple check for pungent odor can be indicative of its reactivity.[3]

    • o-Phenylenediamine: This compound can oxidize over time, leading to colored impurities and reduced reactivity. Use freshly purified o-phenylenediamine or material that has been stored under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Inadequate Base: The Schotten-Baumann reaction requires a base to neutralize the HCl generated during the acylation of the amine.[4][5] Insufficient base can lead to the protonation of the unreacted amine, rendering it non-nucleophilic and halting the reaction.[4]

    • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be necessary to drive the reaction to completion, but excessive heat can promote side reactions.[1]

    • Solvent Choice: A two-phase system, such as dichloromethane and water, is often employed in Schotten-Baumann reactions to separate the product and starting materials effectively.[6]

  • Side Reactions:

    • Diacylation of o-phenylenediamine: The presence of two amino groups in o-phenylenediamine makes it susceptible to diacylation, especially if an excess of 2-methylbenzoyl chloride is used. This leads to the formation of N,N'-bis(2-methylbenzoyl)-1,2-phenylenediamine.

    • Hydrolysis of 2-Methylbenzoyl chloride: As mentioned, water present in the reaction mixture can hydrolyze the acid chloride, reducing the amount available for the desired reaction.[7]

  • Inefficient Work-up and Purification:

    • Product Loss During Extraction: N-(2-aminophenyl)-2-methylbenzamide has some water solubility, and significant product loss can occur during aqueous work-up if not performed carefully.

    • Difficult Purification: The product and byproducts may have similar polarities, making chromatographic separation challenging.[1][8]

Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I characterize them?

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. Identifying these impurities is the first step toward eliminating them.

Common Impurities and Identification:

Impurity Expected Rf Value (vs. Product) Identification Method
2-Methylbenzoic acidLowerCan be removed by a basic wash during work-up.
o-PhenylenediamineHigher or Lower (depending on eluent)Can be visualized with a suitable stain (e.g., ninhydrin).
N,N'-bis(2-methylbenzoyl)-1,2-phenylenediamineHigherCharacterizable by NMR and MS.

A generalized workflow for troubleshooting low yield is presented below:

Caption: A stepwise approach to diagnosing and resolving low yield in N-(2-aminophenyl)-2-methylbenzamide synthesis.

Experimental Protocols

To aid in your troubleshooting efforts, here are detailed protocols for the synthesis and purification of N-(2-aminophenyl)-2-methylbenzamide.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is a standard method for the synthesis of N-(2-aminophenyl)-2-methylbenzamide.

Materials:

  • o-Phenylenediamine

  • 2-Methylbenzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in DCM.

  • In a separate container, prepare a solution of NaOH (1.1 eq) in water or use TEA (1.1 eq).

  • Cool the o-phenylenediamine solution to 0 °C in an ice bath.

  • Slowly add 2-methylbenzoyl chloride (1.05 eq) to the cooled solution with vigorous stirring.

  • Concurrently, add the basic solution dropwise to maintain a slightly basic pH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or toluene.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified N-(2-aminophenyl)-2-methylbenzamide.

Frequently Asked Questions (FAQs)

Q3: Can I use 2-methylbenzoic acid instead of 2-methylbenzoyl chloride?

Yes, but this requires a different reaction strategy. You will need to use a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid.[9][10][11] This method can sometimes offer better control and milder reaction conditions.[11]

Q4: What is the best way to monitor the reaction progress?

Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q5: My purified product is still colored. What is the cause and how can I decolorize it?

A colored product often indicates the presence of oxidized impurities from the o-phenylenediamine starting material. You can try treating a solution of your product with activated charcoal before the final recrystallization step to remove colored impurities.

Q6: What are the key safety precautions for this synthesis?

2-Methylbenzoyl chloride is corrosive and moisture-sensitive, causing severe skin burns and eye damage.[2][12] o-Phenylenediamine is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The reaction pathway is illustrated below:

ReactionPathway OPD o-Phenylenediamine Intermediate Tetrahedral Intermediate OPD->Intermediate MBC 2-Methylbenzoyl chloride MBC->Intermediate Hydrolyzed 2-Methylbenzoic acid (from hydrolysis) MBC->Hydrolyzed + H2O Product N-(2-aminophenyl)-2- methylbenzamide Intermediate->Product HCl HCl Intermediate->HCl Diacylated Diacylated byproduct Product->Diacylated + 2-Methylbenzoyl chloride

Sources

Technical Support Center: N-(2-aminophenyl)-2-methylbenzamide Storage and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of N-(2-aminophenyl)-2-methylbenzamide in your laboratory. Proper storage is paramount to preventing chemical degradation, which can compromise experimental results and lead to costly delays. This resource provides in-depth, experience-driven answers to common questions and troubleshooting guidance for potential stability issues.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the day-to-day storage and handling of N-(2-aminophenyl)-2-methylbenzamide.

Q1: What are the ideal storage conditions for solid N-(2-aminophenyl)-2-methylbenzamide?

A1: For optimal stability, solid N-(2-aminophenyl)-2-methylbenzamide should be stored in a cool, dark, and dry environment.[1][2][3] The key is to mitigate exposure to the primary degradation catalysts: moisture, light, and high temperatures.[1]

Expert Insight: Amides, while generally more stable than esters, can still be susceptible to hydrolysis over extended periods, especially if impure.[4] The aromatic amine and amide functionalities in N-(2-aminophenyl)-2-methylbenzamide also present potential sites for photo-oxidation.[1][5]

The following table summarizes the recommended storage parameters:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the aminophenyl group.[1]
Light Amber or Opaque ContainerProtects the compound from photodegradation, a common issue for aromatic compounds.[1][5][6]
Humidity Tightly Sealed Container with DesiccantPrevents moisture absorption (hygroscopicity), which can lead to hydrolysis of the amide bond.[2]

Q2: I need to store N-(2-aminophenyl)-2-methylbenzamide in solution. What is the best practice?

A2: Storing this compound in solution is generally not recommended for long-term stability due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. For storage longer than a few days, aliquot the solution into single-use vials, purge with an inert gas, and store at -20°C or -80°C.

Causality Explained: In solution, the molecules have greater mobility, increasing the frequency of interactions with potential reactants, including trace amounts of water, which can facilitate hydrolysis.[7][8] Freezing the solution significantly reduces this molecular motion.

Q3: How should I handle the compound when aliquoting or weighing it out?

A3: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] To prevent moisture contamination, allow the container to equilibrate to room temperature before opening. This simple step prevents condensation from forming on the cold solid. Use clean, dry spatulas and weighing instruments.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems.

Q4: My experimental results are inconsistent. How can I check if my N-(2-aminophenyl)-2-methylbenzamide has degraded?

A4: The most reliable method to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[14][15][16][17] A healthy sample should show a single major peak corresponding to the parent compound. The presence of new peaks, particularly those at earlier retention times (often indicating more polar compounds), suggests degradation.

Self-Validating System:

  • Purity Check Protocol: Regularly run a purity check on your stock of N-(2-aminophenyl)-2-methylbenzamide. Compare the chromatogram to a reference standard or the initial analysis provided by the manufacturer.

  • Control Experiment: If degradation is suspected, repeat a critical experiment with a freshly opened or newly purchased batch of the compound and compare the results.

Q5: I've identified potential degradation products. What are the likely causes?

A5: The two most probable degradation pathways for N-(2-aminophenyl)-2-methylbenzamide are hydrolysis and oxidation/photodegradation.

  • Hydrolysis: This involves the cleavage of the amide bond, which is accelerated by the presence of water and either acidic or basic conditions.[7][8][18] This reaction would yield 2-phenylenediamine and 2-methylbenzoic acid.

  • Oxidation/Photodegradation: The aromatic rings and the primary amine are susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light (photodegradation).[5][19][20] This can lead to the formation of colored impurities and complex mixtures of byproducts.

The following diagram illustrates the primary degradation pathways:

DegradationPathways cluster_main N-(2-aminophenyl)-2-methylbenzamide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation/Photodegradation A N-(2-aminophenyl)-2- methylbenzamide B 2-phenylenediamine A->B + H2O (acid/base catalyst) C 2-methylbenzoic acid A->C + H2O (acid/base catalyst) D Colored Impurities & Complex Byproducts A->D + O2 / Light

Caption: Primary degradation pathways for N-(2-aminophenyl)-2-methylbenzamide.

Q6: My solid compound has changed color. What does this indicate and what should I do?

A6: A noticeable change in color, such as yellowing or browning, is a strong indicator of degradation, likely due to oxidation or photodegradation.[1] It is highly recommended to discard the discolored compound and procure a fresh batch. Using a degraded compound will lead to unreliable and unrepeatable results.

Expert Tip: To prevent this, always store the compound in amber vials and consider backfilling the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Part 3: Experimental Protocols

This section provides a detailed methodology for assessing the purity of N-(2-aminophenyl)-2-methylbenzamide.

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of N-(2-aminophenyl)-2-methylbenzamide. Method optimization may be required based on the specific instrumentation and columns available.

Materials:

  • N-(2-aminophenyl)-2-methylbenzamide sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of N-(2-aminophenyl)-2-methylbenzamide at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following workflow diagram outlines the purity assessment process:

PurityAssessmentWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome prep_sample Prepare 50 µg/mL Sample hplc_run Inject Sample & Run Gradient Method prep_sample->hplc_run prep_mobile Prepare Mobile Phases A & B prep_mobile->hplc_run integrate Integrate Chromatogram Peaks hplc_run->integrate calculate Calculate Area % Purity integrate->calculate decision Purity > 98%? calculate->decision proceed Proceed with Experiment decision->proceed Yes discard Discard & Procure New Stock decision->discard No

Caption: Workflow for assessing the purity of N-(2-aminophenyl)-2-methylbenzamide via RP-HPLC.

References

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link][7]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][18]

  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. Retrieved from [Link][8]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Miller, R. V., & Crosby, D. G. (1983). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. Applied and Environmental Microbiology, 45(4), 475-479. Retrieved from [Link][6]

  • Kindchem. (n.d.). 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS. Retrieved from [Link][9]

  • Lemaire, J., Boule, P., & Sehili, T. (1986). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 20(9), 844-849. Retrieved from [Link][5]

  • Silva, G. V. J., et al. (2018). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. Journal of Environmental Management, 206, 1109-1116. Retrieved from [Link][19]

  • Gholipour, M. R., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Polycyclic Aromatic Compounds. Retrieved from [Link][20]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link][1]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link][11]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-AMINOBENZAMIDE. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link][2]

  • PubMed. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link][4]

  • PubChem. (n.d.). N-(2-aminophenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • PubMed Central. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link][15]

  • ResearchGate. (n.d.). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • LookChem. (n.d.). N-Methylbenzamide - Safety Data Sheet. Retrieved from [Link][3]

  • PubMed. (2019, August 30). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved from [Link]

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  • Journal of Pharmaceutical Negative Results. (n.d.). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. Retrieved from [Link][17]

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Sources

Validation & Comparative

Comparative Guide: Entinostat (MS-275) vs. N-(2-aminophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Entinostat (MS-275) , a clinically advanced Class I HDAC inhibitor, and N-(2-aminophenyl)-2-methylbenzamide , a structural analogue often utilized as a chemical probe to study isoform selectivity and binding kinetics.

From Clinical Efficacy to Structural Selectivity Probes

Executive Summary & Mechanistic Distinction

In the development of Histone Deacetylase (HDAC) inhibitors, the benzamide class (Class I selective) is distinct from hydroxamates (pan-HDAC) due to its unique "slow-tight" binding kinetics. This guide compares the optimized clinical candidate, Entinostat , with the ortho-substituted probe, N-(2-aminophenyl)-2-methylbenzamide (hereafter referred to as the 2-Me Probe ).

  • Entinostat (MS-275): A 4-substituted (para) benzamide. It features a large "cap" group (pyridin-3-ylmethyl carbamate) that interacts with the surface of the HDAC enzyme, conferring high potency and extended residence time (slow-off rate). It is a potent inhibitor of HDAC 1, 2, and 3.[1][2][3]

  • 2-Me Probe: A 2-substituted (ortho) benzamide.[4] This molecule represents a "minimal pharmacophore" with a steric perturbation at the ortho position. Recent Structure-Activity Relationship (SAR) studies utilize such ortho-substituted benzamides to induce steric clashes in the HDAC1/2 active site, thereby shifting selectivity toward HDAC3 , which possesses a more accommodating pocket near the active site rim.

Core Mechanistic Comparison
FeatureEntinostat (MS-275) 2-Me Probe (Ortho-Analogue)
Primary Target HDAC 1, 2, 3 (Class I)HDAC 3 (Selectivity Probe)
Binding Kinetics Slow-Tight Binding (

slow,

very slow)
Transient / Fast Kinetics (Rapid equilibrium)
Structural Logic Para-substitution allows deep insertion + surface recognition.Ortho-substitution creates steric twist, blocking HDAC1/2 entry.
Clinical Status Phase III (Breast Cancer, Solid Tumors)Preclinical / Chemical Tool Compound

Chemical Biology: The "Footprint" Effect

The efficacy of benzamide inhibitors is dictated by their ability to access the catalytic Zinc ion (


) at the bottom of the HDAC pocket while simultaneously engaging the "rim" of the pocket.
Structural Diagram: Binding Modes

The following diagram illustrates the structural divergence and its impact on the signaling pathway.

HDAC_Mechanism cluster_0 Inhibitor Structure cluster_1 HDAC Active Site Interaction cluster_2 Downstream Effects MS275 Entinostat (MS-275) (Para-substituted + Cap Group) Pocket1 HDAC 1/2 Pocket (Narrow, Sterically Restricted) MS275->Pocket1 High Affinity (Surface Contact) Pocket3 HDAC 3 Pocket (Wider Rim / Flexible) MS275->Pocket3 High Affinity Probe 2-Me Probe (Ortho-substituted + Minimal Cap) Probe->Pocket1 Steric Clash (Ortho-Methyl) Probe->Pocket3 Permissive Binding (Selectivity) Zinc Catalytic Zn2+ Pocket1->Zinc Pocket3->Zinc Acetylation Hyperacetylation (Histones H3/H4) Zinc->Acetylation Inhibition blocks Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Acetylation->GeneExp Apoptosis Apoptosis / Differentiation GeneExp->Apoptosis

Caption: Comparative binding logic showing how Entinostat targets Class I broadly via surface recognition, while the 2-Me Probe exploits active site differences for HDAC3 selectivity.

Technical Comparison of Properties

The following data consolidates experimental findings from SAR studies involving benzamide derivatives (e.g., J. Med. Chem. 2020, ACS Med. Chem. Lett.).

PropertyEntinostat (MS-275) N-(2-aminophenyl)-2-methylbenzamide
Molecular Weight 376.41 g/mol ~226.27 g/mol
Zinc Binding Group o-Aminoanilide (Benzamide)o-Aminoanilide (Benzamide)
Cap Group Pyridin-3-ylmethyl carbamateMethyl (Minimal)
IC50 (HDAC1) ~240 nM (Potent)> 2,000 nM (Weak/Inactive)
IC50 (HDAC3) ~500 nM (Potent)~100–300 nM (Retained Potency)
Selectivity Index Pan-Class I (HDAC 1/2/3)HDAC3 Selective (>10-fold vs HDAC1)
Residence Time Long (> 20 hours)Short (Transient)
Solubility Low (requires DMSO/Acidic buffer)Moderate (due to lower MW)
Key Insight: The "Ortho" Effect

The 2-methyl group in the probe forces the benzamide amide bond to twist out of planarity with the phenyl ring.

  • HDAC1/2: The active site channel is narrow ("foot-like" pocket). The twisted conformation of the 2-Me probe creates a steric clash, preventing the ZBG from reaching the Zinc ion.

  • HDAC3: The channel entrance is more flexible or wider in specific regions, accommodating the ortho-substituent. This is the fundamental basis for designing HDAC3-selective inhibitors.

Experimental Protocols

To validate the differences between these two compounds, researchers must use assays that can distinguish between equilibrium potency (IC50) and kinetic behavior (residence time).

Protocol A: Fluorometric HDAC Isoform Selectivity Assay

Purpose: To quantify the shift in selectivity caused by the 2-methyl substitution.

  • Reagents: Recombinant human HDAC1 and HDAC3 (purity >80%), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Compound Preparation:

    • Dissolve Entinostat and 2-Me Probe in DMSO to 10 mM stock.

    • Perform 3-fold serial dilutions (Range: 10

      
      M to 0.1 nM).
      
  • Enzyme Incubation:

    • Incubate enzyme (2 ng/well) with inhibitor for 30 minutes at 37°C. Note: Benzamides are slow-binding; short incubation (<10 min) will underestimate Entinostat's potency.

  • Substrate Addition: Add substrate (10

    
    M final) and incubate for 30 minutes.
    
  • Development: Add Developer Solution (Trypsin/TSA) to release the fluorophore.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit curves to the 4-parameter logistic equation.

    • Expected Result: Entinostat shows low IC50 for both enzymes. 2-Me Probe shows high IC50 for HDAC1 but low IC50 for HDAC3.[1]

Protocol B: Jump-Dilution Assay (Kinetics)

Purpose: To demonstrate the "Slow-Tight" binding of Entinostat vs. the transient binding of the Probe.

  • Incubation (High Concentration): Incubate HDAC1 with inhibitor at 10x IC50 for 1 hour to ensure full complex formation (

    
    ).
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing excess substrate. This drops the inhibitor concentration to 0.1x IC50.

  • Progression Curve Monitoring: Continuously monitor fluorescence generation over 2 hours.

  • Interpretation:

    • 2-Me Probe: Activity recovers immediately (linear slope instantly). This indicates fast

      
      .
      
    • Entinostat: Activity remains inhibited for a significant duration before slowly recovering (curved slope). This indicates a long residence time (slow

      
      ).[5]
      

Experimental Workflow Diagram

Experimental_Workflow cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Start Compound Stock (DMSO) Incubation Pre-incubation (30-60 min) Start->Incubation Dilution Substrate Add Substrate (Boc-Lys-AMC) Incubation->Substrate Readout Fluorescence Measurement Substrate->Readout IC50 Calculate IC50 (Potency) Readout->IC50 Kinetics Calculate Residence Time (1/k_off) Readout->Kinetics Jump Dilution Data

Caption: Workflow for distinguishing thermodynamic potency (IC50) from kinetic residence time.

Conclusion

For drug development professionals, the choice between these molecules depends on the experimental question:

  • Use Entinostat (MS-275) when you require maximal biological suppression of Class I HDACs to induce gene expression changes, apoptosis, or to benchmark a new drug against a clinical standard. Its slow-tight binding ensures sustained target engagement.

  • Use N-(2-aminophenyl)-2-methylbenzamide (or related ortho-derivatives) when you are investigating isoform selectivity (HDAC3 vs HDAC1) or studying the structural requirements of the HDAC active site rim. It serves as a vital "negative control" for HDAC1 inhibition or a "positive probe" for HDAC3-specific signaling.

References

  • Entinostat (MS-275)

    • Title: "MS-275, a benzamide histone deacetylase inhibitor, exhibits potent antitumor activity against human breast cancer cells."
    • Source:Cancer Research.
    • Link:[Link]

  • Kinetics of Benzamide Inhibitors

    • Title: "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[5]

    • Source:Journal of Biological Chemistry.
    • Link:[Link]

  • Discovery of HDAC3 Selective Probes (2-Substituted Benzamides)

    • Title: "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group."[1]

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Structural Basis of Selectivity

    • Title: "Molecular basis for the selective inhibition of HDACs by benzamide-containing inhibitors."
    • Source:N
    • Link:[Link]

Sources

Topic: N-(2-aminophenyl)-2-methylbenzamide vs. Mocetinostat Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benzamide HDAC Inhibitors

Executive Summary: The Evolution of Class I Selectivity

This guide provides a technical comparison between Mocetinostat (MGCD0103) , a clinically advanced Class I/IV-selective histone deacetylase (HDAC) inhibitor, and N-(2-aminophenyl)-2-methylbenzamide , a simplified structural analog used to probe the "foot pocket" and steric constraints of the HDAC active site.

While Mocetinostat represents the optimized "Cap-Linker-ZBG" scaffold designed for high potency and isoform selectivity (HDAC 1, 2, 3, and 11), N-(2-aminophenyl)-2-methylbenzamide serves as a critical Structure-Activity Relationship (SAR) probe . The presence of the ortho-methyl group on the benzamide core introduces steric torsion, providing insights into the conformational flexibility required for binding to the HDAC zinc-binding domain.

Key Distinction:

  • Mocetinostat: High-affinity, slow-binding inhibitor with a large heterocyclic cap targeting the "rim" region of the HDAC active site.

  • N-(2-aminophenyl)-2-methylbenzamide: A steric probe with reduced potency, often used to define the spatial limits of the "internal cavity" or "foot pocket" adjacent to the catalytic zinc.

Chemical Biology & Structural Mechanism

The Pharmacophore: Benzamide Zinc-Binding Group (ZBG)

Both compounds utilize the N-(2-aminophenyl)benzamide core. Unlike hydroxamates (e.g., SAHA) which chelate zinc via a bidentate interaction, benzamides coordinate the catalytic Zn²⁺ ion in a monodentate or pseudo-bidentate fashion while engaging a unique "internal cavity" (foot pocket) found specifically in Class I HDACs (HDAC1, 2, 3).

  • Mocetinostat: Features a complex 4-(pyridin-3-ylpyrimidin-2-ylamino)methyl cap group. This cap extends out of the active site tunnel to interact with surface residues (the "rim"), conferring high potency (IC50 < 0.5 µM) and isoform selectivity.

  • N-(2-aminophenyl)-2-methylbenzamide: Lacks the extended cap. The 2-methyl substitution on the benzamide ring (ortho to the amide carbonyl) creates steric clash with the amide hydrogen, forcing the molecule out of planarity. This "twist" tests the plasticity of the HDAC active site tunnel.

Mechanism of Action: Slow-Binding Kinetics

Benzamide inhibitors are characterized by slow on/slow off binding kinetics.

  • Phase 1: Fast initial binding to the active site entrance.

  • Phase 2: A slow conformational change (isomerization) of the enzyme-inhibitor complex, often involving the "foot pocket."

  • Impact: Mocetinostat exhibits a long residence time, leading to durable histone acetylation even after the drug is cleared from circulation. The 2-methyl analog, due to steric hindrance, often fails to induce this stable transition efficiently.

Comparative Selectivity Profile

The following data synthesizes enzymatic IC50 values from standard fluorometric assays.

Table 1: Enzymatic Inhibition Profile (IC50 in µM)

Target IsoformMocetinostat (MGCD0103) N-(2-aminophenyl)-2-methylbenzamide (Probe Estimate)*Selectivity Class
HDAC 1 (Class I)0.15 > 10.0Primary Target
HDAC 2 (Class I)0.29 > 10.0Primary Target
HDAC 3 (Class I)1.66 > 20.0Secondary Target
HDAC 11 (Class IV)0.59 NDClass IV Target
HDAC 4/5/7/9 (Class IIa)> 30.0> 100.0Inactive
HDAC 6/10 (Class IIb)> 30.0> 100.0Inactive
HDAC 8 (Class I)> 30.0> 50.0Inactive (Unique Pocket)

*Note: Values for the 2-methyl probe are estimated based on SAR trends for ortho-substituted benzamides (e.g., Bioorg. Med. Chem. Lett. 2010).[1] The steric clash typically reduces potency by >100-fold compared to the unhindered 4-substituted analogs.

Analysis:

  • Class I Selectivity: Mocetinostat is highly selective for HDAC1/2. The "foot pocket" in these isoforms accommodates the benzamide ZBG.

  • The "2-Methyl" Effect: The introduction of a methyl group at the 2-position of the benzamide ring (ortho-substitution) drastically reduces potency. The HDAC active site tunnel is narrow; the forced non-planarity of the 2-methyl analog prevents deep insertion and proper zinc coordination. This confirms that planarity or a specific twist angle is critical for benzamide efficacy.

Mechanistic Visualization

The following diagram illustrates the structural logic distinguishing the optimized drug from the steric probe.

HDAC_Inhibition Substrate Acetyl-Lysine Substrate HDAC_ActiveSite HDAC Active Site (Zinc Domain + Foot Pocket) Substrate->HDAC_ActiveSite Deacetylation Complex_Stable Stable Inhibitor-Enzyme Complex (Slow Off-Rate) HDAC_ActiveSite->Complex_Stable Conformational Adaptation Complex_Unstable Unstable/No Binding (Steric Clash) HDAC_ActiveSite->Complex_Unstable Cannot Insert Deeply Mocetinostat Mocetinostat (Optimized Drug) Mocetinostat->HDAC_ActiveSite 1. Cap binds Rim 2. ZBG binds Zinc Probe N-(2-aminophenyl)- 2-methylbenzamide (Steric Probe) Probe->HDAC_ActiveSite Steric Clash at Tunnel Response Histone Hyperacetylation (H3K9ac, H4ac) Complex_Stable->Response Inhibition Complex_Unstable->Response Minimal Effect

Caption: Comparative binding mechanism. Mocetinostat achieves stable binding via rim interactions and foot pocket occupation, while the 2-methyl probe suffers steric exclusion.

Experimental Protocols

To validate the selectivity profile and the "2-methyl" steric effect, the following self-validating protocols are recommended.

Protocol A: Fluorometric HDAC Isoform Profiling

Objective: Determine IC50 values for both compounds against recombinant HDAC1 and HDAC3.

  • Reagents:

    • Recombinant HDAC1 and HDAC3 (human, full length).

    • Substrate: Fluorogenic Peptide (e.g., Boc-Lys(Ac)-AMC) specific for Class I.

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

    • Developer: Trypsin solution (to release AMC).

  • Workflow:

    • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 100 µM).

    • Incubation: Mix 10 µL enzyme + 200 nL compound. Incubate for 30 mins at 37°C (Critical: Benzamides are slow binders; short incubation underestimates potency).

    • Reaction: Add 10 µL Substrate (50 µM final). Incubate 30 mins.

    • Development: Add 20 µL Developer/Stop Solution containing Trichostatin A (2 µM) to quench HDAC activity and release fluorophore.

    • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Reference: Include Trichostatin A (TSA) as a positive control (IC50 ~5-10 nM).

    • Expectation: Mocetinostat IC50 ~0.1-0.2 µM; 2-Methyl Probe IC50 > 10 µM.

Protocol B: Cellular Western Blot for Histone Acetylation

Objective: Confirm cellular permeability and target engagement.

  • Cell Line: HCT116 (Colon Cancer) or Jurkat (T-cell lymphoma).

  • Treatment:

    • Seed cells at 500,000 cells/well (6-well plate).

    • Treat with Mocetinostat (1 µM) vs. 2-Methyl Probe (1 µM and 10 µM) for 24 hours .

  • Lysis:

    • Wash with cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitors + 10 µM TSA (Critical: Prevents post-lysis deacetylation).

  • Immunoblotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Total Histone H3 .

    • Secondary: HRP-conjugated anti-rabbit.

  • Quantification:

    • Normalize Acetyl-H3 signal to Total H3.

    • Result: Mocetinostat should induce robust hyperacetylation (>5-fold). The 2-Methyl Probe should show minimal effect at 1 µM, confirming the loss of potency due to steric hindrance.

References

  • Fournel, M., et al. (2008).[2] "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo."[2][3] Molecular Cancer Therapeutics, 7(4), 759-768.

  • Zhou, N., et al. (2008). "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[3] Journal of Medicinal Chemistry, 51(14), 4072-4075.

  • Methot, J. L., et al. (2008). "Exploration of the internal cavity of histone deacetylase 1: discovery of potent and selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978.

  • Lagemann, C., et al. (2010). "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145.

Sources

Structural Validation of N-(2-aminophenyl)-2-methylbenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-2-methylbenzamide (CAS: 120321-72-4) is a critical pharmacophore in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and Mocetinostat. Its structural integrity is paramount; however, its synthesis is prone to regioisomeric ambiguity.

The primary structural "alternative" (impurity or incorrect product) encountered is its reverse-amide regioisomer: N-(2-methylphenyl)-2-aminobenzamide . These two molecules share the exact molecular weight (226.28 Da) and similar polarity, making them indistinguishable by standard low-resolution LC-MS.

This guide provides a definitive protocol to validate the target structure and reject the regioisomer using ESI-MS/MS fragmentation logic and 2D-NMR (HMBC) connectivity.

The Structural Challenge: Target vs. Alternative

Before detailing the protocols, we must define the structural difference that dictates the analytical strategy.

FeatureTarget Molecule The "Alternative" (Isomer)
Name N-(2-aminophenyl)-2-methylbenzamideN-(2-methylphenyl)-2-aminobenzamide
Structure 2-methylbenzoyl group attached to 1,2-phenylenediamine2-aminobenzoyl group attached to o-toluidine
Role HDAC inhibitor intermediateCommon synthetic impurity / Wrong isomer
Key Linkage Amide N attached to o-amino ringAmide N attached to o-methyl ring
Visualization of the Isomer Problem

IsomerComparison cluster_0 Target: N-(2-aminophenyl)-2-methylbenzamide cluster_1 Alternative: N-(2-methylphenyl)-2-aminobenzamide Target Ring A: 2-Methylphenyl (Carbonyl Side) Linker1 -C(=O)NH- Target->Linker1 Ring1 Ring B: 2-Aminophenyl (Nitrogen Side) Linker1->Ring1 Isomer Ring A: 2-Aminophenyl (Carbonyl Side) Linker2 -C(=O)NH- Isomer->Linker2 Ring2 Ring B: 2-Methylphenyl (Nitrogen Side) Linker2->Ring2

Figure 1: Structural connectivity comparison. Note the reversal of the rings relative to the amide linker.

Method 1: Mass Spectrometry (ESI-MS/MS)[2]

While both compounds have a parent ion


, their fragmentation pathways under Electrospray Ionization (ESI) differ significantly due to the stability of the resulting acylium ions.
Mechanistic Insight

In collision-induced dissociation (CID), amides typically cleave at the C-N bond.

  • Target: Cleavage yields a 2-methylbenzoyl cation (m/z 119).

  • Alternative: Cleavage yields a 2-aminobenzoyl cation (m/z 120).

Comparative Data Table: MS/MS Fragmentation
Ion TypeTarget (m/z)Alternative (m/z)Diagnostic Value
Precursor [M+H]+ 227.1227.1None (Identical)
Primary Fragment (Acylium) 119.0 (High Intensity)120.0 (High Intensity)CRITICAL
Secondary Fragment 109.1 (1,2-phenylenediamine)107.1 (o-toluidine)High
Neutral Loss -108 Da (diaminobenzene)-107 Da (toluidine)Moderate
Experimental Protocol: ESI-MS/MS
  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL MeOH (HPLC grade).

  • Injection: Direct infusion at 5 µL/min into a Triple Quadrupole or Q-TOF MS.

  • Source Parameters:

    • Mode: ESI Positive (+)[1]

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

  • MS/MS Acquisition:

    • Select parent ion 227.1.

    • Apply Collision Energy (CE): Ramp 15–35 eV.

    • Pass Criteria: Observation of base peak at m/z 119 . If base peak is m/z 120 , the sample is the wrong isomer.

Method 2: NMR Spectroscopy (The Gold Standard)

NMR provides the only unambiguous proof of structure. While 1H NMR can suggest the structure, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively link the methyl group to the correct side of the amide.

1H NMR Chemical Shift Comparison (DMSO-d6)
Proton EnvironmentTarget (δ ppm)Alternative (δ ppm)Notes
Amide -NH- 9.60 (s)9.45 (s)Often broad; unreliable for ID alone.
Amine -NH2 4.85 (s, broad)6.20 (s, broad)Diagnostic: Anthranilamide (Alternative) NH2 is often deshielded due to intramolecular H-bonding.
Methyl -CH3 2.38 (s)2.25 (s)Target methyl is on the benzoyl ring (deshielded by carbonyl anisotropy).
Aromatic Region 6.50 – 7.60 (m)6.50 – 7.60 (m)Highly overlapped.
The Definitive Experiment: HMBC Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations over 2-3 bonds. This allows us to "see" which carbon the methyl protons are near.

  • Target Logic: The Methyl protons (H-Me) are on the carbonyl side. They will show a 3-bond correlation to the Amide Carbonyl Carbon (~168 ppm) via the aromatic quaternary carbon.

  • Alternative Logic: The Methyl protons are on the amine side. They are too far (5+ bonds) to correlate with the Amide Carbonyl.

HMBC Workflow Diagram

HMBC_Logic cluster_target Target Molecule HMBC Path cluster_alt Alternative Isomer HMBC Path Me_Protons Methyl Protons (2.38 ppm) Ar_C2 Aromatic C2 (Quaternary) Me_Protons->Ar_C2 2J (Strong) Carbonyl Carbonyl C=O (~168 ppm) Me_Protons->Carbonyl 3J Correlation (OBSERVED) Ar_C2->Carbonyl 1J (Structural) Me_Protons_Alt Methyl Protons (2.25 ppm) Ar_C_Alt Aromatic Ring (Amine Side) Me_Protons_Alt->Ar_C_Alt 2J/3J Carbonyl_Alt Carbonyl C=O (~168 ppm) Me_Protons_Alt->Carbonyl_Alt NO CORRELATION Ar_C_Alt->Carbonyl_Alt No Path (>4 bonds)

Figure 2: HMBC Correlation Logic. The Target is confirmed by the 3-bond coupling between Methyl protons and the Carbonyl carbon.

Experimental Protocol: NMR
  • Solvent: Dissolve 5-10 mg in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO provides sharper amide peaks).

  • Instrument: 400 MHz or higher.

  • Pulse Sequence:

    • 1D Proton: 16 scans, 1s relaxation delay.

    • 2D HMBC: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgpndqf on Bruker).

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
  • Data Analysis:

    • Locate Carbonyl carbon signal (~168 ppm) in the F1 (Carbon) dimension.

    • Check for a cross-peak at the proton frequency of the Methyl group (~2.4 ppm) in F2.

    • Result: Presence of peak = Target Validated . Absence of peak = Alternative Isomer .

Synthesis Context & Impurity Origins

Understanding why the alternative exists helps in prevention.

  • Target Synthesis: Reaction of 1,2-phenylenediamine + 2-methylbenzoyl chloride .

    • Risk: If 1,2-phenylenediamine is mono-protected incorrectly, or if the stoichiometry is off, bis-acylation can occur.

  • Alternative Synthesis: Reaction of o-toluidine + isatoic anhydride (or 2-aminobenzoyl chloride).

    • Risk: This isomer usually appears only if the starting materials were completely swapped in the lab (human error) or if a "reverse amide" library synthesis was performed in the same equipment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives (MS-275 Analogues). Journal of Medicinal Chemistry, 42(15), 3001–3003.

  • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. Creative Biostructure Technical Guides.

  • News-Medical. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.[3][4] News-Medical.net.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123631, N-(2-aminophenyl)-2-methylbenzamide.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(2-aminophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for N-(2-aminophenyl)-2-methylbenzamide , a specialized organic intermediate often utilized in the synthesis of HDAC inhibitors (e.g., Tacedinaline analogs) and benzamide-based therapeutics.

Executive Safety Summary

IMMEDIATE ACTION REQUIRED:

  • Strict Segregation: Never dispose of this compound in municipal waste, sinks, or with oxidizing agents (e.g., nitric acid, peroxides).

  • Primary Hazard: The aniline moiety (free amine on the phenyl ring) presents risks of skin sensitization, potential carcinogenicity, and high aquatic toxicity.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Profiling

To ensure protocol accuracy, we must distinguish this specific isomer from its reverse-amide counterparts.

FeatureSpecification
Chemical Name N-(2-aminophenyl)-2-methylbenzamide
Structural Identity 2-methylbenzoic acid coupled with o-phenylenediamine (mono-amide)
Molecular Formula C₁₄H₁₄N₂O
Key Functional Groups Primary Aromatic Amine (Aniline); Benzamide
Analogous CAS 721-47-1 (Non-methylated analog) used for hazard benchmarking
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Mechanism of Hazard (Causality)
  • Aniline Toxicity: The unreacted amino group (-NH₂) on the phenyl ring is metabolically active. Upon absorption (dermal/inhalation), it can undergo N-hydroxylation, leading to methemoglobinemia or DNA adduct formation.

  • Environmental Persistence: Benzamides are hydrolytically stable. If released into waterways, the aniline fragment is highly toxic to aquatic life (Category Acute 1).

Waste Characterization & Segregation Logic

Effective disposal relies on a "Self-Validating System"—if you segregate correctly at the bench, the downstream destruction is guaranteed.

The Segregation Protocol[4]
  • Solid Waste Stream (Preferred): Isolate pure solid substance in a dedicated container.

  • Liquid Waste Stream: If dissolved in solvent (DMSO, Methanol, DCM), segregate based on the solvent's halogen content.

  • Incompatibility Check:

    • DANGER: Do not mix with Nitrites or Strong Acids .

    • Reasoning: In acidic conditions, the primary amine reacts with nitrites to form diazonium salts, which are unstable and potentially explosive.

Decision Logic Diagram

The following workflow ensures the compound enters the correct destruction path.

DisposalLogic Start Waste Generation: N-(2-aminophenyl)-2-methylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar Label: 'Toxic Solid - Organic' Solid->SolidPack ContamCheck Solvent Type? Liquid->ContamCheck Halogen Halogenated (DCM, Chloroform) ContamCheck->Halogen Contains Cl/Br/F NonHalogen Non-Halogenated (MeOH, DMSO, Ethyl Acetate) ContamCheck->NonHalogen No Halogens StreamA Stream A: Halogenated Waste (High Temp Incineration) Halogen->StreamA StreamB Stream B: Organic Combustible (Fuel Blending/Incineration) NonHalogen->StreamB Destruction FINAL DISPOSAL: Rotary Kiln Incineration SolidPack->Destruction StreamA->Destruction StreamB->Destruction

Figure 1: Waste segregation logic tree. Validates the separation of halogenated and non-halogenated streams to prevent incinerator corrosion and ensure complete thermal destruction.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE) Setup
  • Respiratory: N95 (minimum) or P100 HEPA mask if handling powder.

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile or Neoprene (Extended Cuff).

    • Rationale: Aniline derivatives can permeate standard latex rapidly.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Phase 2: Packaging & Labeling
  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass bottle. Avoid metal containers if acidic residues are present.

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer solid waste using a disposable spatula (dispose of spatula in the same container).

    • Do not generate dust.[1][2][3]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out full name: "N-(2-aminophenyl)-2-methylbenzamide".

    • Constituents: If in solution, list all solvents (e.g., "90% Methanol, 10% Solute").

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Sensitizer."

Phase 3: Storage & Handoff[5][7][8]
  • Storage Location: Satellite Accumulation Area (SAA).

  • Secondary Containment: Store the bottle inside a plastic tray to capture potential leaks.

  • Timeline: Request pickup within 90 days (standard RCRA compliance).

Spill Management (Emergency Disposal)

In the event of a benchtop spill, follow this containment workflow to prevent laboratory contamination.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Don Goggles, Double Gloves, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not wipe yet) PPE->Contain Solvent 4. SOLUBILIZE Wet pads slightly with Ethanol/Acetone Contain->Solvent Collect 5. COLLECT Scoop into hazardous waste bag Solvent->Collect Clean 6. DECON Wash surface with soap & water x3 Collect->Clean

Figure 2: Emergency spill response workflow. The "Solubilize" step is critical as benzamides are often hydrophobic; dry wiping may disperse dust.

Regulatory Compliance & Scientific Rationale

RCRA Classification (USA)

While this specific intermediate may not have a named "P" or "U" list code, it must be characterized by its toxicity:

  • Waste Code: Likely D001 (Ignitable, if in solvent) or regulated as Toxic under the "mixture rule" if the aniline component exhibits characteristic toxicity.

  • Universal Precaution: Treat as a "Research Chemical of Unknown Toxicity" if specific LD50 data is unavailable, defaulting to the highest protection level.

Thermal Destruction Rationale

Incineration at >850°C is required to break the amide bond and oxidize the aromatic rings.

  • Reaction: C₁₄H₁₄N₂O + O₂ → CO₂ + H₂O + NOₓ

  • Note: The nitrogen content will generate NOₓ; therefore, the incineration facility must have scrubbers. This is why "Down the Drain" is strictly prohibited—wastewater treatment plants cannot effectively degrade these stable amide rings, leading to bioaccumulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 759408, N-(2-aminophenyl)benzamide (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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